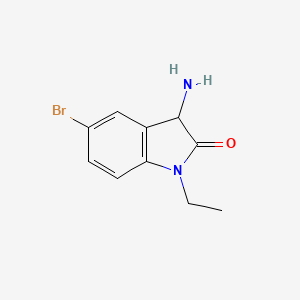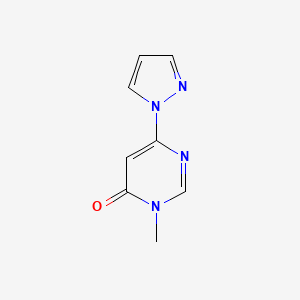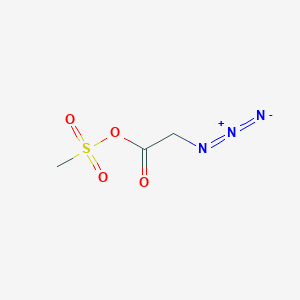![molecular formula C11H17N3O2 B2687440 3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1528480-28-5](/img/structure/B2687440.png)
3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the use of commercially available nonexpensive reagents . A method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves nitrogen protection in a stainless steel autoclave, adding an ethanolic solution of 10% palladium carbon, and hydrogenation under 4bar pressure .Molecular Structure Analysis
The molecular structure of related compounds like “tert-Butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate” has an empirical formula of C13H21N3O2 and a molecular weight of 251.32 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include hydrogenation and nitrogen protection . The methods provide quick and multigram access to the target derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “tert-Butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate” include a storage temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis and Reactivity
The synthesis of tert-butylcarbonyl tetrahydropyridine derivatives, including similar structures to the compound , has been explored through palladium-catalyzed coupling reactions with substituted arylboronic acids, showcasing the compound's versatility in organic synthesis (Wustrow & Wise, 1991). Furthermore, derivatives of the compound have been used in the synthesis of coordination polymers with improved catalytic activity and photoluminescence properties (Wang et al., 2016), demonstrating the compound's potential in materials science and catalysis.
Medicinal Chemistry Applications
In the realm of medicinal chemistry, certain derivatives of the compound have been synthesized and evaluated for their biological activities. For instance, novel thiadiazolotriazin-4-ones derivatives have been synthesized and studied for their mosquito-larvicidal and antibacterial properties (Castelino et al., 2014), indicating the compound's relevance in developing new pharmacological agents.
Material Science and Catalysis
Research has also delved into the synthesis of fused tetracyclic heterocycles, including naphthyridine derivatives under catalyst-free conditions, highlighting the compound's utility in creating complex heterocyclic systems with potential applications in material science (Li et al., 2013). Such advancements underscore the compound's significance in synthesizing novel materials with unique properties.
Analytical and Coordination Chemistry
The compound's derivatives have been used to study new bis(triazinyl)pyridines for selective extraction of americium(III), showing the compound's applicability in separation science and coordination chemistry (Hudson et al., 2006). This research opens up new avenues for using such compounds in nuclear waste management and recycling of rare earth elements.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)10-13-12-8-5-4-7(9(15)16)6-14(8)10/h7H,4-6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHRRLJRCCTAIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1CC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-N-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2687357.png)

![4-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2687359.png)
![2-Chloro-3-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-8-methylquinoline](/img/structure/B2687360.png)
![2-(azepan-1-yl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2687362.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate](/img/structure/B2687366.png)


![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2687371.png)




![[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2687381.png)
